methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,3S,4S)-2-azabicyclo[221]heptane-3-carboxylate;hydrochloride is a bicyclic compound featuring a unique azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and involve the use of a chiral tertiary amine as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
- Bicyclo[2.2.1]heptane-1-carboxylates
Uniqueness
Methyl (1R,3S,4S)-2-azabicyclo[221]heptane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of an azabicycloheptane structure
Properties
IUPAC Name |
methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(4-5)9-7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOUMXOQDPCHEK-UHRUZOLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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